molecular formula C14H19NO3 B6462072 6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol CAS No. 2549012-91-9

6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Cat. No.: B6462072
CAS No.: 2549012-91-9
M. Wt: 249.30 g/mol
InChI Key: DSXRTJMFSZHNNW-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic structure featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Key structural attributes include:

  • Core framework: A tricyclo[8.4.0.0³,⁸]tetradeca backbone, indicating a 14-membered system with three fused rings.
  • Functional groups: Two hydroxyl (-OH) groups at positions 3 and 9, and methyl (-CH₃) substituents at positions 6 and 12.

Properties

IUPAC Name

2,8-dimethyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-3-4-12-10(7-9)13(16)11-8-15(2)6-5-14(11,17)18-12/h3-4,7,11,13,16-17H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXRTJMFSZHNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(CC3C2O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and its analogs:

Compound Name & ID Core Structure Substituents/Modifications Biological Target/Activity (if reported) Evidence Source
6,12-Dimethyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol (Target) Tricyclo[8.4.0.0³,⁸]tetradeca 6,12-dimethyl; 3,9-diol; 2-oxa,6-aza Not explicitly reported (inferred: GTPase binding) N/A
Compound B : 9-(4-nitro-phenyl)-5,13-disulfanyl-2-oxa-4,6,12,14-tetraazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3,5,7,11,13-hexaene-7,11-diol () Tricyclo[8.4.0.0³,⁸]tetradeca 4-nitro-phenyl; disulfanyl; tetraaza; 7,11-diol Inhibits Obg GTPase (IC₅₀ ~40–100 μM)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) () Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen 4-methoxyphenyl; dithia; ketone at position 4(8) Synthetic intermediate; no activity reported
(6aR)-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol () Dibenzoquinoline 6-methyl; 10,11-diol Toxin-related structure; biological role unclear

Key Observations

Heteroatom Variations: The target compound’s 2-oxa-6-aza system contrasts with analogs like Compound B (), which includes tetraaza and disulfanyl groups. These differences alter electronic properties and binding affinity. For example, disulfanyl groups in Compound B may enhance membrane permeability but increase toxicity .

Substituent Impact :

  • Nitro-phenyl groups in Compound B () confer strong electron-withdrawing effects, enhancing interactions with GTPase active sites. In contrast, the target compound’s methyl groups may prioritize hydrophobic interactions .
  • Methoxy and hydroxyl substituents () influence hydrogen-bonding capacity, with hydroxyls (as in the target compound) favoring stronger interactions with polar residues in enzymes .

Biological Activity: Compound B () demonstrated Obg GTPase inhibition at 40–100 μM, suggesting that tricyclic frameworks with nitro and sulfanyl groups are viable for antibiotic development. The target compound’s lack of these groups may reduce potency but improve selectivity .

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